Product packaging for 1-Benzyl-4-isonicotinoylpiperazine(Cat. No.:)

1-Benzyl-4-isonicotinoylpiperazine

Cat. No.: B255714
M. Wt: 281.35 g/mol
InChI Key: WXHKOGBDCCKSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-isonicotinoylpiperazine is a synthetic piperazine derivative of significant interest in advanced pharmaceutical and medicinal chemistry research. Piperazine-based scaffolds are recognized as privileged structures in drug discovery due to their versatile biological activities and presence in compounds targeting the central nervous system . The molecular structure of this compound combines a benzylpiperazine moiety, a group known to interact with various neurotransmitter systems , with an isonicotinoyl group, which incorporates a nitrogen-containing pyridine ring. This structure makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in developing ligands for CNS targets or acetylcholinesterase inhibitors relevant to neurodegenerative disease research . The presence of the piperazine ring offers synthetic flexibility for further functionalization, allowing for the creation of diverse compound libraries . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, in compliance with all applicable local, state, and federal regulations and institutional guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O B255714 1-Benzyl-4-isonicotinoylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C17H19N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

WXHKOGBDCCKSTG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 4 Isonicotinoylpiperazine and Its Analogues

Established Synthetic Routes to the Piperazine (B1678402) Core in Related Compounds

The construction of the piperazine core is a well-established area of organic synthesis, with several reliable methods available. These routes often begin with simple, commercially available starting materials and proceed through various reaction pathways to yield the desired heterocyclic scaffold. organic-chemistry.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely used method for constructing the piperazine ring. ontosight.ai This approach typically involves the reaction of a bis-electrophile with a bis-nucleophile. For instance, the reaction of a 1,2-diamine with a 1,2-dihalide can lead to the formation of the piperazine ring. A common strategy involves the use of bis(2-chloroethyl)amine, which can react with an appropriate aniline (B41778) to build the piperazine ring. nih.gov

Another variation of this method is the reaction of piperazine itself, acting as a nucleophile, with suitable electrophiles to introduce substituents. ontosight.ai For example, the reaction of piperazine with benzyl (B1604629) chloride can yield 1-benzylpiperazine (B3395278). orgsyn.org This monosubstituted piperazine can then undergo further functionalization. The efficiency of these reactions can often be improved by using a base to neutralize the hydrogen halide formed during the reaction and by the addition of iodide salts to promote the reaction. mdpi.com

The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring system by various nucleophiles also serves as a route to piperazine derivatives. rsc.org This method involves the formation of a quaternary ammonium (B1175870) salt of DABCO, which then acts as an electrophile for a range of nucleophiles. rsc.org

ReactantsReagents/ConditionsProductNotes
Piperazine, Benzyl chloride1-Benzylpiperazine, 1,4-DibenzylpiperazineFractionation is required to separate the mono- and disubstituted products. orgsyn.org
Aniline, Bis(2-haloethyl)amineN-ArylpiperazineA method to build the piperazine ring from a suitable aniline. nih.gov
DABCO, Heteroaryl chlorides, NucleophileMicrowave heating4-Substituted 1-heteroarylpiperazinesA two-step procedure for the synthesis of functionalized piperazines. rsc.org

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines, including the piperazine core and its derivatives. rsc.orgresearchgate.net This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity and mild reaction conditions. mdpi.comresearchgate.net

For the synthesis of the piperazine ring itself, a double reductive amination can be performed between a 1,2-diamine and a dicarbonyl compound. rsc.org This strategy allows for the direct construction of the heterocyclic ring in a single step. Furthermore, reductive amination is frequently used to introduce substituents onto a pre-existing piperazine ring. For example, reacting piperazine with an aldehyde or ketone in the presence of a reducing agent can yield N-alkylated piperazines. mdpi.comgoogle.com

AmineCarbonyl CompoundReducing AgentProduct
1,2-DiamineDicarbonyl compoundIREDsSubstituted piperazine rsc.org
PiperazineAldehyde/KetoneSodium triacetoxyborohydride/Sodium cyanoborohydrideN-Alkylpiperazine mdpi.com
1H-IndenePrimary aminesNMO/OsO4, NaIO4N-Substituted tetrahydroisoquinoline u-szeged.hu

Reduction of Carboxyamides

The reduction of carboxyamides, specifically diketopiperazines (piperazine-2,5-diones or piperazine-2,6-diones), provides another route to the piperazine core. mdpi.com Diketopiperazines can be synthesized through various methods, including the cyclization of dipeptides or related precursors. google.com Subsequent reduction of the amide carbonyl groups using strong reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) yields the corresponding piperazine. google.comyoutube.com This method is particularly useful for accessing piperazines with specific substitution patterns that may be difficult to achieve through other routes. The reduction of a single amide group in a piperazinone can also be achieved to yield a monosubstituted piperazine. mdpi.com

Starting MaterialReducing AgentProductReference
DiketopiperazineLithium aluminum hydride (LiAlH4) or DiboranePiperazine google.com
AmideLithium aluminum hydride (LiAlH4)Amine youtube.comyoutube.com
Pyrazine-2-carboxamideNot specifiedPiperazine-2-carboxamide researchgate.net

Multicomponent Reaction Approaches for Piperazine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of the piperazine scaffold, offering a high degree of molecular diversity. nih.govacs.org

One notable example is the Ugi reaction, a four-component reaction that can be adapted to produce piperazine derivatives. nih.govorganic-chemistry.org In a modified Ugi reaction, a bis-secondary diamine like piperazine can be used to generate 1,4-disubstituted piperazines in a single step, achieving desymmetrization of the piperazine core without the need for protecting groups. nih.gov Another approach involves a Ugi reaction followed by an intramolecular cyclization to form the piperazine or a related heterocyclic ring. nih.govnih.gov These MCR-based strategies are highly valued for their efficiency and their ability to rapidly generate libraries of diverse compounds for drug discovery. nih.gov

ReactionComponentsProductKey Feature
Split-Ugi Reactionbis-secondary diamine (piperazine), aldehyde, isocyanide, carboxylic acid1,4-disubstituted piperazineRegiochemical desymmetrization in one step. nih.gov
Ugi/Intramolecular SN2α-halo oxo-component, p-chlorobenzyl isocyanide, trimethylsilyl (B98337) azide, ethanolamineMorpholine (B109124) derivative (related heterocycle)Demonstrates the potential for cyclization following an MCR. nih.gov
Ugi/Deboc/Cyclize (UDC)Boc-protected starting materialVarious scaffolds including piperazinesA strategy for building diverse heterocyclic structures. organic-chemistry.org

Strategies for Isonicotinoyl Group Introduction

Once the piperazine core, either monosubstituted with a benzyl group or as the parent heterocycle, is obtained, the final step in the synthesis of 1-benzyl-4-isonicotinoylpiperazine is the introduction of the isonicotinoyl group.

Amidation and Related Coupling Reactions

The most direct and common method for introducing the isonicotinoyl group is through an amidation reaction. nih.gov This involves the coupling of 1-benzylpiperazine with isonicotinic acid or an activated derivative thereof.

Several reagents and conditions can be employed for this transformation:

Isonicotinoyl chloride: Reacting 1-benzylpiperazine with isonicotinoyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, is a straightforward approach. researchgate.net

Isonicotinic acid with coupling agents: Alternatively, isonicotinic acid itself can be coupled directly with 1-benzylpiperazine using a variety of peptide coupling reagents. nih.gov Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and 1-propylphosphonic anhydride. nih.govresearchgate.net These reactions are typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.gov

The choice of method often depends on the availability of the starting materials and the desired reaction conditions. The use of coupling agents with isonicotinic acid is often preferred as it avoids the need to prepare the more reactive and potentially moisture-sensitive acid chloride. nih.gov

Piperazine DerivativeAcylating AgentCoupling Agent/ConditionsProduct
1-BenzylpiperazineIsonicotinoyl chlorideBase (e.g., triethylamine)This compound
1-BenzylpiperazineIsonicotinic acidEDC, DCC, or 1-propylphosphonic anhydrideThis compound nih.govresearchgate.net
DiaminoalkaneIsonicotinic acid1-Propylphosphonic anhydride, triethylamineBispyridine-based ligands nih.gov

Utilization of Precursors Bearing the Isonicotinoyl Moiety

The synthesis begins with the acylation of piperazine with isonicotinic acid or one of its activated derivatives (such as an acyl chloride or ester). The resulting 1-isonicotinoylpiperazine possesses two distinct nitrogen atoms: one is part of an amide and is consequently less nucleophilic, while the other is a secondary amine. This difference in reactivity is crucial for the subsequent steps, as it allows for selective functionalization at the secondary amine position. This precursor-based approach is a common tactic in the synthesis of complex piperazine derivatives, as it provides a reliable and direct route to the desired substitution pattern. nih.gov

Approaches for Benzyl Group Incorporation

The introduction of the benzyl group is a critical step in the synthesis of the target molecule. This is typically achieved after the isonicotinoyl moiety is in place, targeting the remaining secondary amine on the piperazine ring.

N-Alkylation with Benzyl Halides

The most direct method for introducing the benzyl group onto the 1-isonicotinoylpiperazine precursor is through nucleophilic substitution with a benzyl halide. amazonaws.com This reaction, a standard N-alkylation, involves the secondary amine of the piperazine ring acting as a nucleophile and displacing the halide from benzyl bromide or benzyl chloride. mdpi.comchemicalbook.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which drives the equilibrium towards the product. The choice of solvent and base can influence the reaction rate and yield. This method's robustness and the wide availability of substituted benzyl halides make it a versatile approach for generating a diverse library of analogues. amazonaws.comresearchgate.net For instance, reacting 1-isonicotinoylpiperazine with various substituted benzyl bromides would yield a range of analogues with modified benzyl moieties.

Table 1: Representative Conditions for N-Alkylation of Piperazines
Amine SubstrateAlkylating AgentBaseSolventTemperatureReference
1-IsonicotinoylpiperazineBenzyl BromideK₂CO₃Acetonitrile (B52724)Reflux amazonaws.comresearchgate.net
N-AcetylpiperazineButyl BromideK₂CO₃TolueneReflux researchgate.net
1-[3-(Trifluoromethyl)phenyl]piperazine1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneNot specified in sourceNot specified in sourceNot specified in source mdpi.com
4-Piperidone monohydrate hydrochlorideBenzyl BromideK₂CO₃DMF65 °C chemicalbook.com

Late-Stage Functionalization and Modification of the Benzyl Moiety

An alternative strategy involves modifying the benzyl group after the core this compound structure has been assembled. This approach, known as late-stage functionalization (LSF), is a powerful tool in medicinal chemistry for rapidly creating structural diversity and optimizing molecular properties. nih.gov LSF strategies can be used to introduce a wide array of functional groups onto the aromatic ring of the benzyl moiety or even at the benzylic position. sci-hub.sensf.gov

For example, C-H activation methods can be employed to directly functionalize the benzyl ring of a pre-existing analogue. sci-hub.semdpi.com Techniques such as photocatalysis could enable the introduction of groups like fluorine, which can significantly alter the compound's properties. nih.gov This allows for the synthesis of derivatives that might be inaccessible through the direct N-alkylation route due to the unavailability or instability of the required substituted benzyl halide. The ability to modify the molecule at a late stage provides a flexible and efficient path to novel analogues. rsc.orgacs.org

Chemo- and Regioselectivity Considerations in Synthesis

Controlling selectivity is paramount in the synthesis of unsymmetrically substituted piperazines like this compound.

Chemoselectivity : When starting with piperazine itself, the presence of two equivalent secondary amines presents a challenge. Reaction with one equivalent of an acylating agent (like isonicotinoyl chloride) followed by one equivalent of an alkylating agent (like benzyl bromide) can lead to a mixture of products, including the desired 1,4-disubstituted product, as well as mono-substituted and 1,2-disubstituted byproducts.

Regioselectivity : If the synthesis begins by reacting piperazine with a benzyl halide, the resulting N-benzylpiperazine still has a reactive secondary amine. Subsequent acylation with isonicotinoyl chloride would then yield the desired product. However, starting with the acylation step to form 1-isonicotinoylpiperazine is often preferred. The electron-withdrawing nature of the isonicotinoyl group deactivates the adjacent amide nitrogen, making the other nitrogen the more nucleophilic site for the subsequent N-alkylation with a benzyl halide. This inherent difference in reactivity directs the benzyl group to the N4 position with high regioselectivity, minimizing the formation of undesired isomers. google.com This strategic ordering of steps is a key consideration for an efficient synthesis.

Development and Optimization of Novel Synthetic Protocols

Modern synthetic chemistry continually seeks to improve efficiency, yield, and environmental sustainability. For the synthesis of this compound and its derivatives, several advanced protocols can be envisioned or applied.

Microwave-assisted synthesis has been shown to accelerate reactions involving piperazine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com This technique could be applied to both the N-acylation and N-alkylation steps. Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers a streamlined and cost-effective approach. rsc.org

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides another avenue for optimization. This method allows for precise control over reaction parameters, enhanced safety, and easier scalability, which are significant advantages for producing these compounds on a larger scale. nsf.gov The development of catalytic systems, for instance using palladium for C-N bond formation, can also provide milder and more efficient routes to arylpiperazines, a class to which analogues of the target compound belong. organic-chemistry.org These innovative protocols are instrumental in refining the synthesis of complex molecules for research and development. nih.gov

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Structural Elucidation and Advanced Characterization Techniques for 1 Benzyl 4 Isonicotinoylpiperazine

X-ray Crystallography for Solid-State Structure Determination

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of 1-Benzyl-4-isonicotinoylpiperazine in the solid state is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role. While a specific crystal structure for this compound is not publicly available, the hydrogen bonding patterns can be inferred from studies on structurally related N-acylpiperazines and pyridine (B92270) derivatives. The molecule possesses several potential hydrogen bond acceptors, namely the nitrogen atom of the pyridine ring, the carbonyl oxygen atom, and the two nitrogen atoms of the piperazine (B1678402) ring. The hydrogen bond donors are primarily the aromatic and aliphatic C-H groups.

In similar molecular structures, weak C—H···O and C—H···N hydrogen bonds are commonly observed, which can lead to the formation of one-dimensional chains or more complex three-dimensional networks. nih.gov For instance, in the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a combination of C—H···O and C—H···π(arene) hydrogen bonds links the molecules into a complex three-dimensional framework. nih.gov The piperazine ring itself, in its typical chair conformation, can engage in N—H···N hydrogen-bonded chains, as seen in the crystal structure of piperazine. ed.ac.uk

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionPotential Supramolecular Motif
Aromatic C-H (Benzyl)Carbonyl OxygenC—H···OChains, sheets
Aliphatic C-H (Piperazine)Pyridine NitrogenC—H···NDimers, chains
Aromatic C-H (Pyridine)Piperazine NitrogenC—H···NExtended networks
Benzyl (B1604629) RingPyridine Ringπ-π stackingStacked columns

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a pure compound. For this compound (C₁₇H₁₉N₃O), this method provides experimental verification of its chemical formula by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared with the theoretically calculated percentages to assess the purity of the synthesized compound. A close correlation between the found and calculated values is a strong indicator of the successful synthesis and purification of the target molecule.

Novel synthesized piperazine derivatives are routinely characterized by elemental analysis to confirm their composition. nih.govresearchgate.net The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic masses of its constituent elements.

Table 2: Elemental Analysis Data for this compound (C₁₇H₁₉N₃O)

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon72.5772.55
Hydrogen6.816.83
Nitrogen14.9414.91

Note: "Found (%)" values are hypothetical and represent typical experimental results for a pure sample.

Advanced Analytical Methodologies in Research Context

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment and potential isolation of this compound. A reverse-phase HPLC (RP-HPLC) method would be the most common approach for this non-polar to moderately polar compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a C18 or C8 bonded silica (B1680970) column would likely be employed as the stationary phase. The mobile phase would typically consist of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or a small amount of acid such as formic or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the compound and any impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the benzyl and isonicotinoyl groups exhibit strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Table 3: Representative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL

Specialized Techniques for Solid-State Characterization (e.g., X-ray Powder Diffraction)

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to characterize the solid-state nature of a crystalline material. For this compound, XRPD can be used to identify its crystalline form, assess its phase purity, and gain insights into its crystal lattice structure. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific crystalline form.

The technique involves irradiating a powdered sample of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes within the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline structure.

In the context of pharmaceutical research and development, XRPD is crucial for identifying and differentiating between different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. The presence of sharp peaks in the XRPD pattern is indicative of a crystalline material, while a broad halo would suggest an amorphous solid. For novel piperazine derivatives, XRPD is a standard method for solid-state characterization. nih.govresearchgate.net

Table 4: Information Obtainable from X-ray Powder Diffraction of this compound

InformationDescription
Crystalline/Amorphous NatureDistinguishes between a well-ordered crystalline solid and a disordered amorphous material.
Phase IdentificationProvides a unique "fingerprint" for a specific crystalline phase or polymorph.
Phase PurityCan detect the presence of other crystalline phases or impurities in the sample.
Unit Cell ParametersThe positions of the diffraction peaks can be used to determine the dimensions of the crystal's unit cell.
Crystallite SizeThe width of the diffraction peaks can provide an estimation of the average crystallite size.

Computational and Theoretical Investigations of 1 Benzyl 4 Isonicotinoylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the geometry and electronic landscape of 1-Benzyl-4-isonicotinoylpiperazine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry and electronic properties of heterocyclic compounds, including derivatives of piperazine (B1678402) and isonicotinoyl moieties. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.govacs.org

PropertyDescriptionTypical Computational Method
Geometry Optimization Determination of the lowest energy 3D structure.DFT (e.g., B3LYP/6-311+G(d,p))
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity.DFT
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.DFT
Natural Bond Orbital (NBO) Analysis Investigates charge transfer and donor-acceptor interactions within the molecule.DFT

This table summarizes the application of DFT in characterizing molecular properties.

Conformation Analysis and Energy Landscapes

The flexibility of the piperazine ring and the rotatable bonds associated with the benzyl (B1604629) and isonicotinoyl substituents mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Computational methods can be used to explore the conformational space and calculate the relative energies of different conformers. For instance, studies on kinase-inhibitor binding have utilized free-energy landscapes to understand the binding process, which involves transitions between different conformational states. pnas.org A conformational analysis of a benzylpiperazine derivative was conducted to understand its biologically active conformations. researchgate.net For this compound, this would involve rotating the key single bonds and calculating the energy at each step to generate a potential energy profile. The global minimum on this energy landscape corresponds to the most stable conformation.

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these studies are instrumental in postulating its mechanism of action by examining its interactions with potential biological targets.

Molecular Docking Simulations with Proposed Biological Targets (based on related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. rsc.org This method is widely used in drug discovery to screen virtual libraries of compounds against a known target and to understand the molecular basis of ligand-target interactions. nih.govmdpi.com Given that direct biological targets for this compound are not yet fully elucidated, docking studies are often performed on proposed targets based on the activities of structurally related compounds.

For instance, piperazine derivatives have shown affinity for a variety of receptors, including histamine (B1213489) H3 receptors, sigma-1 receptors, and serotonin (B10506) receptors. acs.orgncn.gov.plnih.govnih.gov Similarly, isonicotinoyl-containing compounds have been investigated as inhibitors of enzymes like α-glucosidase. research-nexus.nettandfonline.comresearchgate.net Molecular docking simulations of this compound into the active sites of these proteins can reveal potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. These insights can guide the design of more potent and selective analogues. For example, docking studies on isoxazole-piperazine derivatives identified crucial amino acid residues for their anticancer activity. researchgate.net

Related Compound ClassPotential Biological TargetKey Interactions Observed in Docking
Arylpiperazine derivativesSerotonin 5-HT1A ReceptorIonic bond with Aspartic Acid, CH/π interaction with Phenylalanine. nih.gov
Piperazine/Piperidine derivativesHistamine H3 and Sigma-1 ReceptorsInteractions with specific amino acid residues identified. acs.org
N-Isonicotinoyl arylaldehyde hydrazonesα-GlucosidaseHydrogen bonding and hydrophobic interactions within the active site. research-nexus.nettandfonline.com
Isoxazole-piperazine derivativesAnticancer TargetsBinding with crucial amino acid residues. researchgate.net

This table presents potential biological targets for this compound based on docking studies of related compounds.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions (based on related compounds)

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to gain a deeper understanding of the ligand-target interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by correlating molecular descriptors (numerical representations of chemical information) with the observed activity.

For chemical series related to this compound, QSAR studies have been successfully applied. For instance, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects have shown that electrostatic and steric factors are correlated with their antagonistic effects. nih.govkoreascience.kr In another study on aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models identified descriptors related to atom-type counts, dipole moment, and molecular shape as being important for their activity. nih.gov A QSAR model for this compound and its analogues would involve calculating a wide range of molecular descriptors and using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. Such a model could then be used to estimate the biological activity of newly designed compounds prior to their synthesis and testing.

Compound SeriesBiological ActivityKey Descriptors in QSAR Model
Piperazine derivativesAntihistamine and AntibradykininElectrostatic and steric factors. nih.govkoreascience.kr
Aryl alkanol piperazine derivativesAntidepressant (5-HT and NA reuptake inhibition)Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag, S_sssN, Shadow-XZ. nih.gov
Aryl-piperazine derivativesAntimalarialMolecular connectivity indices and other topological descriptors. researchgate.net
Triazolopiperazine derivativesHypoglycemic (DPP-4 inhibition)Topological descriptors. jmchemsci.com

This table provides examples of QSAR studies on chemical series related to this compound.

Predictive Studies for Binding Affinities and Interactions

Predictive studies for the binding affinities and interactions of this compound would likely employ molecular docking and quantitative structure-activity relationship (QSAR) models, leveraging findings from structurally similar compounds. These computational techniques are instrumental in hypothesizing how a molecule might interact with a protein's binding site and in estimating the strength of this interaction.

Molecular docking simulations are a primary tool for predicting the binding mode and affinity of a ligand to a biological target. For derivatives of isonicotinoyl hydrazone and benzylpiperazine, docking studies have been successfully applied to elucidate potential mechanisms of action. For instance, molecular docking of isonicotinoyl hydrazone derivatives has revealed binding interactions with the active site of enzymes like M. tuberculosis InhA. researchgate.net Similarly, docking studies on benzylpiperazine ureas have suggested their binding to the Q0 site of QcrB. nih.govdocumentsdelivered.comresearchgate.net These studies provide a framework for predicting the binding of this compound to similar targets. The process would involve generating a 3D model of the compound and "docking" it into the crystal structure of a target protein to identify the most stable binding conformation and calculate a scoring function, which correlates with binding affinity. Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Quantitative Structure-Activity Relationship (QSAR) studies offer another avenue for predicting the biological activity of this compound. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For arylpiperazine derivatives, QSAR models have been developed to predict their anti-proliferative activity against cancer cell lines. nih.gov These models use molecular descriptors, such as electronic, steric, and hydrophobic parameters, to forecast the activity of new compounds. By calculating these descriptors for this compound, its potential activity could be estimated based on existing QSAR models for related piperazine-containing molecules.

The following tables present hypothetical, yet plausible, predictive data for this compound based on computational studies of analogous compounds. These tables are for illustrative purposes to demonstrate the type of data generated in such predictive studies.

Table 1: Predicted Binding Affinities of this compound with Various Biological Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
M. tuberculosis InhA4DRE-8.20.58
Human Dopamine D3 Receptor3PBL-9.50.09
Human Androgen Receptor2AX6-7.91.2
Human Monoacylglycerol Lipase (B570770)3HJU-8.80.25

Note: The data in this table is illustrative and derived from docking scores and binding affinities of structurally related isonicotinoyl and benzylpiperazine derivatives against their respective targets. The predictions for this compound are hypothetical.

Table 2: Predicted Molecular Interactions of this compound in the Binding Site of M. tuberculosis InhA (PDB: 4DRE)

Interacting ResidueInteraction TypeDistance (Å)
TYR158Hydrogen Bond with isonicotinoyl nitrogen2.9
GLY192Hydrogen Bond with carbonyl oxygen3.1
PHE149π-π Stacking with benzyl ring4.5
MET199Hydrophobic Interaction with piperazine ring3.8
ILE202Hydrophobic Interaction with benzyl ring4.2

Note: This table presents a hypothetical interaction pattern based on common interactions observed for isonicotinoyl derivatives in the InhA binding site. The specific residues and distances are illustrative.

Further computational investigations could involve molecular dynamics (MD) simulations to study the stability of the predicted ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions. The use of advanced machine learning and artificial intelligence models for predicting binding affinities is also a rapidly evolving area that could provide more accurate predictions. biorxiv.orgarxiv.org These predictive studies are a critical first step in the rational design of new molecules and for prioritizing experimental validation.

In Vitro Biological Investigations and Structure Activity Relationship Studies

Identification of Potential Biological Targets in In Vitro Assays

The initial phase of understanding the biological relevance of 1-Benzyl-4-isonicotinoylpiperazine involves screening against a panel of known biological targets. The compound's structural components—the N-benzylpiperazine core and the isonicotinoyl group—are recognized pharmacophores, guiding the selection of potential targets for in vitro assays.

Acetylcholinesterase (AChE) Inhibition: The N-benzylpiperidine and N-benzylpiperazine scaffolds are key components in several potent acetylcholinesterase (AChE) inhibitors, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. wikipedia.orgpioneerpublisher.com Derivatives of N-benzylpiperidine have been extensively studied for their anti-AChE activity. For instance, the highly potent inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) demonstrates the effectiveness of this scaffold. nih.govebi.ac.uk Kinetic studies show that such compounds can act as mixed-type inhibitors, binding to both the free enzyme and the acetyl-enzyme complex. nih.gov Furthermore, research into 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed potent AChE inhibition, with structure-activity relationships indicating that substitutions on the phenyl ring significantly influence activity. nih.gov These findings suggest that this compound is a strong candidate for evaluation as an AChE inhibitor.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Related Benzyl-piperidine/piperazine (B1678402) Compounds

Compound AChE IC₅₀ (nM) Selectivity (vs. BuChE) Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) 5.7 1250x ebi.ac.uk
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl 0.56 18,000x nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies like BRCA mutations. jhoponline.commdpi.comnih.gov PARP inhibitors function by trapping the enzyme on DNA and preventing the repair of single-strand breaks, which leads to the formation of lethal double-strand breaks during replication, a concept known as synthetic lethality. urotoday.com While the benzylpiperazine scaffold is versatile, current literature does not provide direct evidence of this compound or its close analogues acting as PARP inhibitors. This remains an area open for future investigation.

InhA Inhibition: The isonicotinoyl moiety is the central pharmacophore of the frontline anti-tuberculosis drug, isoniazid (B1672263). biorxiv.org Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.gov The activated form then covalently binds to the NADH cofactor within the active site of the enoyl-acyl carrier protein reductase (InhA), inhibiting mycolic acid synthesis and disrupting the bacterial cell wall. biorxiv.orgnih.gov The presence of the isonicotinoyl group in this compound makes it a compelling candidate for investigation as a potential direct inhibitor of InhA. orientjchem.orgresearchgate.net Such direct inhibitors would not require KatG activation, a significant advantage as mutations in the katG gene are a primary cause of isoniazid resistance. nih.gov

The benzylpiperazine structure is a well-established scaffold for ligands targeting sigma receptors, which are implicated in various central nervous system functions and are overexpressed in some tumor cell lines. In vitro competition binding assays on a series of 4-benzylpiperazine ligands demonstrated low nanomolar affinity for σ₁ receptors and high selectivity over σ₂ receptors. nih.gov For example, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine showed a high binding affinity (Ki) for the σ₁ receptor. nih.gov Similarly, other research has focused on developing N-benzylpiperidine derivatives as high-affinity ligands for both σ₁ and σ₂ receptor subtypes for potential imaging applications. sigmaaldrich.com These precedents strongly support the evaluation of this compound for its sigma receptor binding affinity.

Table 2: Sigma Receptor Binding Affinities of Related Benzylpiperazine Ligands

Compound σ₁ Receptor Ki (nM) σ₂ Receptor Ki (nM) Selectivity (σ₂/σ₁) Reference
BP-CH₃ 0.91 48 53 nih.gov
BP-F 0.43 40 93 nih.gov
BP-Br 0.61 43 70 nih.gov
BP-I 0.47 41 87 nih.gov

The isonicotinoyl hydrazone structure is known to be a versatile scaffold in medicinal chemistry. While the primary established mechanism for the isonicotinoyl group in microbiology is the inhibition of the InhA enzyme, hydrazone derivatives in general have been investigated for a range of biological activities, including potential interactions with DNA. However, for this compound, the most probable interaction with a biological macromolecule, based on the isonicotinoyl moiety's known role, is with an enzyme active site, such as that of InhA, rather than direct DNA binding.

Elucidation of In Vitro Mechanism of Action

Understanding the downstream cellular consequences of the compound's interaction with its biological target is crucial. In vitro models provide a means to dissect the specific pathways modulated by this compound.

Compounds featuring the benzyl-piperazine or benzyl-piperidine core have demonstrated the ability to modulate critical cellular pathways, including apoptosis and cell cycle progression, in various research models.

Apoptosis and Cell Cycle Arrest: A piperazine-derived antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), was found to induce significant apoptosis in benign prostatic hyperplasia (BPH-1) cells. frontiersin.org Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives showed they could induce cell cycle arrest and modulate levels of apoptotic markers, including increasing the expression of caspase-3, caspase-9, and Bax while decreasing Bcl-2. mdpi.com Similarly, N6-benzyladenosine has been shown to arrest bladder carcinoma cells in the G0/G1 phase of the cell cycle and induce apoptosis. nih.gov Benzyl (B1604629) isothiocyanate, which contains the benzyl group, also triggers apoptosis and cell cycle arrest in human leukemia cells. mdpi.comnih.gov These findings suggest a strong rationale for investigating the pro-apoptotic and cell-cycle-modulating effects of this compound in cancer cell line models.

Table 3: Cellular Effects of Structurally Related Compounds

Compound Cell Line Observed Effect Reference
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H- indole-2-carboxamide (HJZ-12) BPH-1 Induction of apoptosis frontiersin.org
1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one MCF-7 (Breast Cancer) G2/M phase arrest, induction of apoptosis (caspase-3/9 activation) mdpi.com
Benzyl isothiocyanate (BITC) Jurkat (Leukemia) G2/M phase arrest, induction of apoptosis nih.gov

The specific molecular interactions of this compound at a potential target site can be inferred from studies of related inhibitors.

At Acetylcholinesterase: For inhibitors like Donepezil, the N-benzyl group plays a crucial role by interacting with the peripheral anionic site (PAS) of the AChE enzyme, while another part of the molecule binds to the catalytic active site (CAS). ebi.ac.uk This dual binding contributes to their high potency. It is plausible that the benzyl group of this compound could have a similar interaction within the AChE gorge.

At InhA: Based on the mechanism of isoniazid, the isonicotinoyl group of this compound could, following potential enzymatic activation, form a covalent adduct with the NAD⁺/NADH cofactor. nih.gov This adduct would then act as a potent, slow-binding inhibitor of the InhA enzyme, blocking its active site and preventing the binding of its natural substrate. biorxiv.orgnih.gov

At Sigma Receptors: For benzylpiperazine-based ligands, structure-activity relationship studies indicate that the nature and position of substituents on the benzyl ring are critical for affinity and selectivity. nih.gov The interaction is likely governed by hydrophobic and aromatic interactions within the receptor's binding pocket. Molecular modeling would be required to predict the precise binding mode of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds across various therapeutic areas. nih.govrsc.orgnih.gov Its two nitrogen atoms provide sites for substitution, influence the molecule's physicochemical properties such as pKa and solubility, and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov

In many classes of piperazine-containing compounds, the integrity of the heterocyclic ring is essential for biological activity. Studies on related scaffolds have shown that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, can lead to a significant decrease or complete loss of activity. nih.gov This highlights the specific steric and electronic requirements that the piperazine core fulfills.

Modifications to the piperazine ring itself, such as the introduction of methyl groups, can also have a profound impact. In a study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, adding a methyl group at the 3-position of the piperazine ring resulted in a substantial loss of both biochemical and whole-cell activities. This suggests that substitutions on the piperazine ring can introduce steric hindrance that disrupts the optimal binding conformation with the target protein. The basicity of the piperazine nitrogens is another critical factor, as it influences the protonation state at physiological pH and the ability to form ionic interactions with acidic residues in a receptor's binding pocket. acs.org However, for some biological targets, the role of substituents on the piperazine ring may be less critical for activity compared to modifications on other parts of the molecule. bohrium.com

Compound SeriesModification on Piperazine RingObserved Impact on Biological ActivityReference
Generic Piperazine DerivativesReplacement with Morpholine or PyrrolidineNoticeable decrease in activity. nih.gov
1-(5-isoquinolinesulfonyl)piperazine AnaloguesMethyl group at position-3Profound loss of biochemical and whole-cell activity.
Pyrimidyl-piperazine DerivativesRemoval of α-carbonyl groupDid not influence inhibition of locomotor activity but affected motor coordination. nih.gov

The N-benzyl group is a key structural feature of this compound, contributing significantly to its interaction with biological targets, primarily through hydrophobic and aromatic (e.g., π-π stacking) interactions. The systematic modification of the benzyl moiety is a common strategy in lead optimization to enhance potency and selectivity.

SAR studies on various N-benzylpiperazine and related derivatives have consistently shown that the nature and position of substituents on the phenyl ring can dramatically alter biological activity. nih.gov

Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens like fluorine, chlorine) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the aromatic ring, influencing its interaction with the target. In studies of piperazine-based chalcones, fluorinated derivatives demonstrated potent inhibitory properties. researchgate.net

Steric Effects : The size and position of substituents are critical. Ortho-substituted phenyl groups have been shown to yield derivatives with strong cytotoxic activities in certain series. nih.gov In other cases, para-substituents on the phenyl ring were found to be more important for antiproliferative activities than meta-substituents. nih.gov

Hydrophobicity : The benzyl group enhances the lipophilicity of the molecule. Modifications can fine-tune this property to improve cell permeability and target engagement. For instance, replacing a benzyl group with a benzyloxy group has been shown to slightly reduce affinity in certain α1-adrenoceptor antagonists. acs.org

The following table illustrates SAR findings from related N-benzylpiperazine derivatives, demonstrating the impact of substitutions on the benzyl ring.

ScaffoldSubstitution on Benzyl RingBiological Activity InvestigatedKey FindingReference
Chrysin-piperazine conjugatesVaried functional groupsAnticancer activityNature and position of groups contribute to efficacy. nih.gov
4-amino-2H-benzo[h]chromen-2-one analogsOrtho-substituted phenyl analogsAndrogen receptor binding, cytotoxic activityRelatively good inhibitory activity observed. nih.gov
Piperazine-chalcone hybrids2,4-difluoro substituentInhibition of HeLa cell lineRemarkable IC50 of 4.67 ± 1.42 µg/mL. nih.gov
N-benzyl-4-diphenylmethylpiperazineUnsubstitutedCerebral vasodilating activityParent compound showed potent activity. nih.gov

The isonicotinoyl group, an acyl moiety derived from isonicotinic acid (pyridine-4-carboxylic acid), is the third key component of the molecule. It forms a tertiary amide bond with the N4 nitrogen of the piperazine ring. This group plays a multifaceted role in the molecule's biological profile.

Hydrogen Bonding : The nitrogen atom in the pyridine (B92270) ring of the isonicotinoyl group can act as a hydrogen bond acceptor. This is a crucial feature, as hydrogen bonds are highly directional and contribute significantly to ligand-receptor binding affinity and specificity.

Electronic and Steric Properties : The carbonyl group of the amide linkage is a hydrogen bond acceptor, and its conjugation with the pyridine ring creates a specific electronic distribution. The planarity of the isonicotinoyl group imposes conformational constraints on the molecule.

Bioisosteric Replacement : In drug design, the isonicotinoyl moiety can be a bioisostere of other aromatic or heteroaromatic groups. SAR studies often involve replacing this group with others (e.g., benzoyl, pyrimidinyl, furoyl) to probe the receptor's requirements. For example, in a series of quinazoline (B50416) derivatives, replacing a furoyl group with a benzoyl group on the piperazine nitrogen led to a significant increase in α1-adrenoceptor affinity. acs.org

The antitubercular drug isoniazid is isonicotinoyl hydrazide, and its clinical efficacy underscores the importance of the isonicotinoyl moiety in interacting with specific biological targets, such as the enoyl-acyl carrier protein (ACP) reductase (InhA). thieme-connect.com This suggests that the isonicotinoyl group in this compound could be critical for specific target recognition and binding.

ScaffoldAcyl Group on PiperazineReceptor/TargetImpact on Affinity/ActivityReference
2,4-diamino-6,7-dimethoxyquinazolineFuroylα1-adrenoceptorLower affinity (Ki = 117 nM) acs.org
2,4-diamino-6,7-dimethoxyquinazolineBenzoylα1-adrenoceptorHigher affinity (Ki = 1.6 nM) acs.org
1-Indanyl-INH derivativesIsonicotinoylMtb InhA enzymeHigh binding energy (-9.077 kcal/mol) thieme-connect.com

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Only a specific conformer, the "bioactive conformation," can effectively bind to the target's active site. Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. ethz.chrsc.org

For N-acylpiperazine derivatives, two primary conformational phenomena are of interest: nih.govresearchgate.net

Piperazine Ring Inversion : The six-membered piperazine ring typically adopts a chair conformation. It can undergo a ring-flip to an alternative chair form. The energy barrier for this interconversion can be influenced by the nature of the N1 and N4 substituents.

Amide Bond Rotation : The C-N bond of the isonicotinoyl amide has a partial double-bond character, leading to hindered rotation. nih.gov This results in the existence of distinct rotamers (or conformers), often referred to as syn and anti, which can interconvert. The energy barrier for this rotation is typically significant, leading to separate signals for each conformer in NMR spectroscopy at room temperature. researchgate.net

Temperature-dependent NMR spectroscopy is a powerful tool to study these dynamic processes. nih.govresearchgate.net By identifying the coalescence temperature (Tc) at which the signals for the interconverting conformers merge, the activation energy barrier (ΔG‡) for the process (either ring inversion or amide rotation) can be calculated. researchgate.net For most N-benzoylated piperazines, the energy barrier for amide rotation is higher than that for the ring inversion. nih.gov

The benzyl group also has rotational freedom around the bond connecting it to the piperazine nitrogen. ethz.ch The preferred orientation of the phenyl ring relative to the piperazine ring can be critical for minimizing steric clashes and maximizing favorable interactions with the target. Computational modeling and X-ray crystallography are often used to determine the most stable conformations. nih.govethz.ch The correlation of these conformational preferences with biological activity is key to understanding how the molecule achieves its effect and provides a rational basis for designing more rigid, conformationally locked analogues with improved potency and selectivity.

Preclinical In Vitro Research for Target Validation and Lead Optimization

Following initial hit identification and SAR studies, preclinical in vitro research focuses on validating the biological target and optimizing lead compounds into clinical candidates. This phase involves developing robust and relevant assays to quantify target engagement and downstream functional effects.

Target engagement assays are designed to confirm and quantify the direct interaction of a compound with its intended biological target in a relevant environment (e.g., cell lysates, intact cells). nih.gov The development of a suitable assay is a critical first step in the lead optimization process.

For a hypothetical target of this compound, such as a specific enzyme or receptor, the process would typically involve:

Primary Assay Development for High-Throughput Screening (HTS) : An initial assay is developed to screen large compound libraries. For an enzyme target, this could be a coupled biochemical assay. nih.govnih.govbiorxiv.org For example, to overcome potential feedback inhibition by the reaction product, the primary enzyme's activity can be coupled to downstream enzymes that consume the product, allowing the reaction to proceed efficiently. nih.govnih.govbiorxiv.org To minimize interference from autofluorescent compounds, the assay can be further coupled to a detection system like a diaphorase/resazurin system, which provides a red-shifted fluorescent readout. nih.govnih.govbiorxiv.org

Secondary Assays for Potency and Mechanism : Hits from the primary screen are then evaluated in more detailed secondary assays.

Radioligand Binding Assays : These are used to determine the binding affinity (Ki) of the compound for a receptor target. The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target. nih.gov This provides a direct measure of binding potency.

Enzyme Inhibition Assays : For enzyme targets, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined. These assays are optimized to ensure accurate measurement of inhibitor potency.

Cellular Target Engagement Assays : To confirm that the compound reaches and binds to its target in a physiological context, cellular assays are employed.

Cellular Thermal Shift Assay (CETSA) : This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. It provides direct evidence of target engagement without requiring modification of the compound or the protein.

Biomarker Assays : Target engagement can also be measured indirectly by quantifying a downstream biomarker of target activity. For example, for a kinase inhibitor, a common approach is to measure the phosphorylation status of the kinase's direct substrate. nih.gov A reduction in substrate phosphorylation in cells treated with the compound indicates target engagement and functional inhibition.

The optimization of these assays is crucial for generating reliable data to guide the lead optimization process, ensuring that compounds are selected for further development based on their ability to potently and selectively interact with the desired biological target. nih.govbiorxiv.org

High-Throughput Screening Considerations for Analog Libraries

Without any foundational biological data on the parent compound, this compound, any discussion on high-throughput screening considerations for its analogs would be purely speculative and would not meet the required standards of scientific accuracy. Key aspects such as assay development, library design, and data analysis are entirely dependent on the initial identification of a biological target or activity, which is currently unknown for this compound.

It is possible that research on this compound exists within proprietary corporate databases or has not yet been published in the public domain. Future research may shed light on the biological properties of this particular chemical entity.

Future Directions and Research Perspectives

Rational Design of Novel Analogues with Tailored In Vitro Activities

The rational design of novel analogues based on the 1-benzyl-4-isonicotinoylpiperazine scaffold is a promising avenue for discovering compounds with enhanced potency and selectivity. This approach involves systematic structural modifications to optimize interactions with specific biological targets. For instance, a hybrid strategy combining known pharmacophores has proven effective in developing novel inhibitors. One such study successfully designed CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors by integrating a benzylpiperazine unit into the cap region of hydroxamate-type inhibitors nih.gov. This strategy could be adapted to this compound to explore its potential as an HDAC inhibitor or for other targets where such a cap group is beneficial.

Furthermore, the synthesis of a series of novel carboxamide compounds containing piperazine (B1678402) and arylsulfonyl moieties has demonstrated the potential for creating derivatives with significant herbicidal and antifungal activities nih.gov. This highlights the versatility of the piperazine core in generating compounds with diverse biological functions. By systematically modifying the benzyl (B1604629) and isonicotinoyl portions of this compound, researchers can create a library of analogues for screening against a wide array of biological targets. For example, substitutions on the phenyl ring of the benzyl group or on the pyridine (B92270) ring of the isonicotinoyl moiety could be explored to modulate activity, as demonstrated in studies on other piperazine-containing compounds where such modifications significantly impacted biological outcomes sid.ir.

Application of Advanced Computational Approaches for Predictive Modeling

Advanced computational techniques are indispensable tools for accelerating the drug discovery process by predicting the biological activities and pharmacokinetic properties of novel compounds. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful in-silico methods that can guide the rational design of this compound analogues.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For example, 3D-QSAR models have been successfully used to investigate the structure-activity relationships of novel carboxamide compounds containing piperazine, providing valuable information for further structural optimization to discover new fungicides nih.gov. Similarly, QSAR and molecular docking studies on heterocyclic GABA analogues have helped to explain their inhibitory activity against GABA-AT and to propose the most probable biologically active enantiomer nih.gov. These computational approaches can be applied to a series of this compound derivatives to predict their activity against various targets and to prioritize the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding mode of a ligand within the active site of a target protein. Such studies have been effectively used to understand the interactions of phenylpiperazine derivatives with the androgen receptor and to guide the design of novel inhibitors researchgate.net. For this compound, docking studies could be employed to predict its binding affinity to a range of potential targets, thereby identifying the most likely biological pathways it may modulate. Furthermore, molecular dynamics (MD) simulations can offer a deeper understanding of the dynamic behavior of the ligand-receptor complex over time, revealing the stability of interactions and potential conformational changes nih.govnih.govplos.orgmdpi.commdpi.com.

Exploring New Biological Targets and Pathways for Chemical Intervention

The diverse biological activities reported for compounds containing benzylpiperazine and isonicotinoyl moieties suggest that this compound could interact with a variety of biological targets. A key future direction is to screen this compound and its rationally designed analogues against a broad panel of enzymes and receptors to uncover novel therapeutic applications.

Research on benzylpiperazine derivatives has identified several potential targets. For instance, certain benzylpiperazine ligands exhibit high affinity for the sigma-1 receptor, a protein implicated in a range of neurological disorders nih.gov. Another study identified benzylpiperazine-based compounds as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system with therapeutic potential for neuroinflammatory and neurodegenerative diseases unisi.it. These findings suggest that this compound could be investigated for its activity against these and other CNS-related targets.

The isonicotinoyl group, a derivative of isonicotinic acid, is a well-known pharmacophore, most notably found in the anti-tubercular drug isoniazid (B1672263). This suggests that this compound and its derivatives could be explored for their potential as antimicrobial agents nih.gov. The isatin (B1672199) scaffold, which shares some structural similarities with the isonicotinoyl moiety in terms of a dicarbonyl system adjacent to a nitrogen-containing ring, has been shown to possess a wide range of pharmacological activities, including anticancer and anti-TB effects, by targeting multiple pathways nih.gov. This broad activity profile for a related structural class further supports the exploration of diverse biological targets for this compound.

Integration of Multidisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of this compound can be best achieved through the integration of multiple research disciplines. This synergistic approach, combining medicinal chemistry, computational modeling, and biological evaluation, is crucial for the efficient discovery and development of new therapeutic agents.

Numerous studies on related piperazine-containing compounds have successfully employed such integrated strategies. For example, the design, synthesis, computational study, and biological evaluation of sulfonyl tethered piperazine derivatives as antimicrobial agents demonstrated the power of this approach researcher.life. Similarly, a multidisciplinary study involving the synthesis, biological evaluation, and molecular docking of novel piperazine metal complexes identified potential antibacterial candidates against MRSA bohrium.com. Another example is the discovery of benzylpiperazine derivatives as CNS-penetrant and selective HDAC6 inhibitors, which involved a combination of rational design, synthesis, and in vivo testing nih.gov.

For this compound, a multidisciplinary research program would involve the following:

Medicinal Chemistry: Synthesizing a focused library of analogues with systematic structural modifications.

Computational Chemistry: Utilizing QSAR, molecular docking, and molecular dynamics simulations to predict activities and guide the design of new analogues.

In Vitro Biology: Screening the synthesized compounds against a diverse panel of biological targets to identify lead compounds and determine their potency and selectivity.

In Vivo Pharmacology: Evaluating the most promising lead compounds in relevant animal models to assess their efficacy and pharmacokinetic profiles.

By adopting this integrated approach, researchers can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.